molecular formula C18H16BrF2NO2 B10958390 [5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

[5-bromo-2-(difluoromethoxy)phenyl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B10958390
M. Wt: 396.2 g/mol
InChI Key: ABOGMKWCLCXTJE-UHFFFAOYSA-N
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Description

5-bromo-2-(difluoromethoxy)phenyl-yl)methanone is a complex organic compound characterized by its unique structure, which includes a bromine atom, difluoromethoxy group, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(difluoromethoxy)phenyl-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Methoxylation: Addition of the difluoromethoxy group.

    Quinoline Derivative Formation: Synthesis of the quinoline ring structure.

    Coupling Reaction: Final coupling of the brominated, methoxylated phenyl ring with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-(difluoromethoxy)phenyl-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(difluoromethoxy)phenyl-yl)methanone involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-2-(difluoromethoxy)phenyl-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16BrF2NO2

Molecular Weight

396.2 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C18H16BrF2NO2/c1-11-4-6-15-12(9-11)3-2-8-22(15)17(23)14-10-13(19)5-7-16(14)24-18(20)21/h4-7,9-10,18H,2-3,8H2,1H3

InChI Key

ABOGMKWCLCXTJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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